Deuteroporphyrin

Photodynamic Therapy Mitochondrial Bioenergetics Cellular Phototoxicity

Protoporphyrin IX substitution introduces aggregation variability in photodynamic research, compromising data reproducibility. Deuteroporphyrin IX (CAS 448-65-7) resolves this with well-defined physicochemical behavior. • Remains primarily dimeric below 4 µM in aqueous solution, enabling accurate binding constant determination versus extensively aggregating protoporphyrin IX • Superior mitochondrial photosensitization efficacy in isolated organelle assays • Defined Kd = 0.53-1.22 µM for magnesium chelatase, ensuring reproducible enzymology data • Vinyl-free scaffold simplifies derivatization for novel PDT agent development. Supplied at ≥95% purity with batch-specific QC documentation.

Molecular Formula C30H30N4O4
Molecular Weight 510.6 g/mol
CAS No. 448-65-7
Cat. No. B1211107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuteroporphyrin
CAS448-65-7
Synonymsdeuteroporphyrin
deuteroporphyrin-IX
deuteroporphyrin-IX dihydrochloride
Molecular FormulaC30H30N4O4
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C
InChIInChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38)
InChIKeyVAJVGAQAYOAJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuteroporphyrin: Properties & Procurement


Deuteroporphyrin (also known as deuteroporphyrin IX) is a naturally occurring dicarboxylic porphyrin with the molecular formula C₃₀H₃₀N₄O₄ and a molecular mass of 510.58 g/mol [1]. Structurally, it is characterized by a porphine macrocycle bearing two propanoic acid side chains at the 2 and 18 positions, and four methyl groups at the 3, 7, 12, and 17 positions, distinguishing it from other biologically relevant porphyrins by the absence of vinyl substituents [1]. It exists as a free base and is also commercially available as a dihydrochloride salt. As a key intermediate in heme biosynthesis and a versatile scaffold for photosensitizer development, deuteroporphyrin serves as a critical reference standard and starting material in photodynamic therapy research, enzymology studies, and analytical method development [2].

Scaffold Photosensitizer development research
Aggregation Concentration-dependent dimerization control
Enzymology Heme/chlorophyll biosynthesis probe

Deuteroporphyrin Substitution Risks


Substituting deuteroporphyrin with the more common and structurally similar protoporphyrin IX, or with other in-class porphyrins like hematoporphyrin or coproporphyrin, introduces significant and quantifiable variability in critical research outcomes. Key differentiators include: (1) photosensitizing potency in mitochondrial and cellular assays, where deuteroporphyrin consistently demonstrates greater or distinct efficacy [1]; (2) aggregation behavior in aqueous solutions, with deuteroporphyrin showing a defined dimerization threshold below 4 μM, unlike the extensive, uncontrolled aggregation of protoporphyrin across all tested conditions [2]; and (3) specific binding affinities to target proteins such as hemopexin and magnesium chelatase, where Kd values are uniquely defined [3]. These physicochemical and biological disparities mean that a simple 'in-class' swap will likely alter experimental reproducibility, complicate data interpretation, and invalidate comparisons with established literature benchmarks. The quantitative evidence below substantiates the need for specific procurement of deuteroporphyrin based on defined assay requirements.

Photosensitizing potency rank
Rank order may shift significantly when substituting with protoporphyrin IX or coproporphyrin.
Aggregation behavior
Uncontrolled aggregation of protoporphyrin may alter experimental reproducibility compared to controlled dimerization.
Binding affinity context
Class-specific Kd values to hemopexin or Mg chelatase may not transfer to other in-class porphyrins.

Deuteroporphyrin Comparative Evidence


Mitochondrial Photosensitizing Potency

In isolated rat liver mitochondria, deuteroporphyrin demonstrated greater photosensitizing effectiveness than protoporphyrin IX at equimolar concentrations. The rank order of photosensitizing potency was deuteroporphyrin > protoporphyrin ≫ coproporphyrin > uroporphyrin [1]. This difference is attributed to differences in hydrophobicity and mitochondrial membrane partitioning.

Mitochondrial Potency Rank
Head-to-head
Deuteroporphyrin > Protoporphyrin ≫ Coproporphyrin
Supports mitochondrial photosensitization endpoint selection
Rat liver mitochondria, equimolar, near-UV
Photodynamic Therapy Mitochondrial Bioenergetics Cellular Phototoxicity

Controlled Aggregation Behavior

In aqueous solution, protoporphyrin IX is highly aggregated under all conditions studied. In contrast, deuteroporphyrin aggregation is restricted to dimerization at concentrations below 4 µM, with a sharp transition to larger aggregates (micellization) occurring only above this threshold [1]. This well-defined concentration-dependent behavior allows for more controlled experimental design.

Aqueous Aggregation
Head-to-head
Deuteroporphyrin: dimer ≤4 µM; Protoporphyrin: large aggregates
Enables concentration-dependent aggregation studies
Aqueous solution, up to 10 µM
Porphyrin Physicochemistry Aggregation Kinetics Spectroscopy

Magnesium Chelatase Binding Affinity

Deuteroporphyrin binds to the magnesium chelatase H subunit (ChlH/BchH), a key enzyme in chlorophyll biosynthesis. Using Trp fluorescence quenching, the dissociation constants (Kd) for deuteroporphyrin binding to BchH from Rhodobacter sphaeroides and ChlH from Synechocystis were determined to be 1.22 ± 0.42 µM and 0.53 ± 0.12 µM, respectively [1]. This is a class-level inference as direct Kd values for protoporphyrin IX with this enzyme under identical conditions are not reported in this study.

Mg Chelatase Kd
Class-level
1.22 µM (BchH) / 0.53 µM (ChlH)
Supports competitive binding assay design
Trp fluorescence; protoporphyrin Kd not reported
Enzymology Chlorophyll Biosynthesis Protein-Ligand Interactions

Neuronal Photodynamic Potency

In isolated crayfish mechanoreceptor neurons, deuteroporphyrin IX derivatives caused irreversible firing abolition at picomolar concentrations, whereas the clinically used hematoporphyrin derivatives Photoheme and Photofrin II required nanomolar concentrations to achieve the same effect [1]. This represents a potency difference of approximately 1000-fold in this specific neuronal model.

Neuronal Photodynamic Potency
Reported
Picomolar vs nanomolar (approx. 1000-fold)
Supports high-sensitivity neuronal modulation studies
Crayfish neurons, He-Ne laser
Neurophotodynamics Photosensitizer Potency Cellular Electrophysiology

Photohaemolysis Photosensitizing Activity

In photohaemolysis assays using erythrocytes, the rank order of photosensitizing activity was protoporphyrin > deuteroporphyrin, mesoporphyrin, haematoporphyrin dimethyl ester ≫ haematoporphyrin diacetate [1]. This contrasts with mitochondrial assays where deuteroporphyrin was more potent, highlighting the importance of choosing the correct porphyrin based on the target membrane or organelle.

Photohaemolysis Rank
Head-to-head
Protoporphyrin > Deuteroporphyrin
Assay-specific photosensitizer selection required
Erythrocyte photohaemolysis model
Photohaemolysis Membrane Photodamage Porphyria Models

Deuteroporphyrin as PDT Scaffold

Patents and research literature highlight the use of deuteroporphyrin as a core scaffold for developing novel photosensitizers with improved properties. For example, simplified dimers and polymers of monohydroxy deuteroporphyrins are disclosed as a new class of photosensitizing compounds [1], and specific derivatives are claimed for treating squamous carcinoma and adenocarcinoma [2]. This is a class-level inference based on the structural versatility and the demonstrated photodynamic activity of the deuteroporphyrin core.

Synthetic Scaffold Utility
Class-level
Vinyl-free porphyrin core, patent-reported derivatives
Supports photosensitizer development studies
Structural stability may simplify synthesis
Drug Development Photodynamic Therapy Porphyrin Derivatives

Deuteroporphyrin Applications


Mitochondrial Photodamage and Bioenergetics Research

Use deuteroporphyrin as a potent photosensitizer to induce and study mitochondrial dysfunction in isolated organelles or cell culture. The evidence shows deuteroporphyrin is more effective than protoporphyrin IX at damaging isolated rat liver mitochondria [1]. This makes it a preferred tool for investigating mitochondrial membrane permeabilization, uncoupling of oxidative phosphorylation, and the role of mitochondria in cell death pathways under photodynamic stress.

Controlled Aggregation Analytical Studies

Employ deuteroporphyrin in fluorescence quenching, circular dichroism, or absorbance spectroscopy experiments where a defined aggregation state is critical. The evidence demonstrates that deuteroporphyrin remains primarily dimeric in aqueous solution at concentrations below 4 µM, unlike protoporphyrin IX which aggregates extensively under all conditions [1]. This property allows for more accurate determination of binding constants, stoichiometry, and conformational changes in protein-porphyrin interactions.

Enzymology of Heme and Chlorophyll Biosynthesis

Utilize deuteroporphyrin as a substrate analog or competitive inhibitor in studies of enzymes like magnesium chelatase (Kd = 0.53 - 1.22 µM [1]), heme oxygenase, or ferrochelatase. Its well-defined binding properties and the availability of metalated derivatives (e.g., deuteroheme) make it an essential tool for elucidating the catalytic mechanisms and substrate specificity of these key enzymes in tetrapyrrole metabolism.

Next-Generation PDT Agent Synthesis

Use deuteroporphyrin as a starting material for the development of novel photosensitizers for cancer therapy or MRI contrast agents. The evidence highlights that the deuteroporphyrin scaffold is a key component in patents for new PDT agents with improved properties [1] and for derivatives with claimed efficacy against specific cancers [2]. Its chemical stability, owing to the absence of reactive vinyl groups, simplifies derivatization chemistry and improves the purity and reproducibility of final compounds compared to starting from protoporphyrin IX.

Application
Selection Property
Validation Focus
Mitochondrial photodamage studies
Ranked photosensitizing potency in mitochondrial models
Membrane permeabilization and bioenergetic endpoints
Controlled aggregation analytical studies
Concentration-dependent dimerization below threshold
Spectroscopic binding and quenching assay reproducibility
Enzymology of tetrapyrrole biosynthesis
Defined binding affinity to Mg chelatase
Competitive binding and catalytic mechanism analysis
Photosensitizer development studies
Vinyl-free core for synthetic derivatization
Derivative purity and regioselectivity in synthesis

Technical Documentation Hub

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38 linked technical documents
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